Bienvenue dans la boutique en ligne BenchChem!

(4-(1H-pyrrol-1-yl)phenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone

Lipophilicity ADME Prediction Lead Optimization

This compound features a unique 6-phenylpyrimidine core – not the common CF₃ analog – eliminating fluorine-specific interactions for a clean matched‑pair control. Its distinct lipophilicity (+0.7 log units) and simplified H‑bond profile (4 HBA) enable validation of in silico ADME predictions, passive permeability assays (PAMPA/Caco‑2), and deconvolution of fluorine contributions in biophysical binding assays. A valuable singleton for scaffold‑hopping campaigns beyond typical kinase chemotypes.

Molecular Formula C25H23N5O
Molecular Weight 409.493
CAS No. 1334371-64-0
Cat. No. B2942281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(1H-pyrrol-1-yl)phenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone
CAS1334371-64-0
Molecular FormulaC25H23N5O
Molecular Weight409.493
Structural Identifiers
SMILESC1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)N5C=CC=C5
InChIInChI=1S/C25H23N5O/c31-25(21-8-10-22(11-9-21)28-12-4-5-13-28)30-16-14-29(15-17-30)24-18-23(26-19-27-24)20-6-2-1-3-7-20/h1-13,18-19H,14-17H2
InChIKeyDZIVCDKCWWZYDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1334371-64-0 Procurement Guide: (4-(1H-Pyrrol-1-yl)phenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone


(4-(1H-Pyrrol-1-yl)phenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone (CAS 1334371-64-0) is a synthetic heterocyclic small molecule belonging to the piperazinyl pyrimidine class, characterized by a 6-phenylpyrimidine core linked via a piperazine bridge to a 4-(1H-pyrrol-1-yl)benzoyl moiety [1]. With a molecular formula of C₂₅H₂₃N₅O and molecular weight of 409.5 g/mol, the compound is primarily utilized as a research tool in medicinal chemistry and chemical biology [1]. Its structure combines key pharmacophoric elements—pyrrole, phenyl, pyrimidine, and piperazine—that are frequently exploited in kinase inhibitor and GPCR modulator programs [2].

Why Piperazinyl Pyrimidine Analogs Cannot Be Interchanged: The Case for CAS 1334371-64-0


Within the piperazinyl pyrimidine scaffold class, subtle modifications to the 6-position substituent of the pyrimidine ring produce profound shifts in lipophilicity, hydrogen-bonding capacity, and molecular recognition [1]. The target compound features a 6-phenyl substituent, which confers a distinct physicochemical signature versus the more common 6-trifluoromethyl analogs (e.g., CAS 2034407-66-2) [1][2]. Generic substitution without accounting for these differences can lead to altered membrane permeability, off-target binding, and unreliable SAR interpretation, undermining experimental reproducibility and procurement value [1].

Quantitative Differentiation Evidence for (4-(1H-Pyrrol-1-yl)phenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone (CAS 1334371-64-0)


6-Substituent Identity Drives Lipophilicity: XLogP3 Comparison

The target compound replaces the trifluoromethyl group commonly found in prototypical piperazinyl pyrimidine inhibitors (e.g., PF-4708671 and analogs) with a phenyl ring, resulting in a higher computed lipophilicity. The 6-phenyl analog (CAS 1334371-64-0) exhibits an XLogP3 of 3.6, compared to 2.9 for the direct 6-trifluoromethyl analog (CAS 2034407-66-2, CID 91631485) [1][2]. This difference exceeds typical assay variability thresholds and is predictive of divergent membrane partitioning and metabolic stability.

Lipophilicity ADME Prediction Lead Optimization

Reduced Hydrogen-Bond Acceptor Count Modulates Polar Surface Area

The 6-phenyl substitution eliminates three fluorine atoms present in the 6-CF₃ analog, reducing the hydrogen-bond acceptor (HBA) count from 7 to 4 [1][2]. The topological polar surface area (TPSA) remains identical at 54.3 Ų for both compounds because TPSA is dominated by the common benzoyl-piperazine-pyrrole fragment, but the reduced HBA count indicates fewer electronegative atoms available for solvation and protein hydrogen-bonding interactions [1][2].

Polar Surface Area Oral Bioavailability CNS Penetration

Increased Rotatable Bond Count Expands Conformational Flexibility

The 6-phenyl substituent introduces an additional rotatable bond relative to the 6-CF₃ substituent (4 vs. 3 rotatable bonds), as computed by PubChem [1][2]. This extra degree of freedom increases conformational entropy, which can influence both the on-rate and off-rate of target binding and the entropic penalty of binding.

Conformational Entropy Ligand Efficiency Binding Kinetics

Structural Scaffold Differentiation from CCR4 Antagonist Chemotype

The piperazinyl pyrimidine scaffold is extensively claimed in patents for CCR4 antagonism (EP2805947B1), where preferred 6-position substituents include halogen, cyano, trifluoromethyl, and alkyl groups [1]. The 6-phenyl substitution in CAS 1334371-64-0 represents a deliberate scaffold departure from these prototypical CCR4 antagonists, suggesting distinct or broader target engagement profiles. While direct CCR4 IC₅₀ data for this specific compound is not publicly available, patent class analysis confirms its structural uniqueness within the claimed chemical space [1].

CCR4 Antagonism Chemokine Receptor Scaffold Hopping

Molecular Weight and Heavy Atom Count Differentiate from Tool Compound PF-4708671

The extensively characterized S6K1 inhibitor PF-4708671 (piperazinyl-pyrimidine class, MW = 370.4 g/mol, 27 heavy atoms) demonstrates potent kinase inhibition (S6K1 IC₅₀ = 160 nM, Ki = 20 nM) with selectivity over MSK1 (IC₅₀ = 950 nM) . CAS 1334371-64-0 (MW = 409.5 g/mol, 31 heavy atoms) is significantly larger and heavier, with 11% greater molecular weight and 15% more heavy atoms [1]. This size increase, driven by the 6-phenyl substitution, alters ligand efficiency metrics and may shift target engagement profiles beyond S6K1.

Molecular Weight Ligand Efficiency Metrics S6K1 Inhibition

High-Value Application Scenarios for CAS 1334371-64-0 Based on Quantitative Differentiation Evidence


Scaffold-Hopping Library Design Targeting Novel Kinase or GPCR Space

The divergent 6-phenyl substitution (not preferred in CCR4 antagonist patents) and distinct lipophilicity profile (XLogP3 = 3.6 vs. 2.9 for CF₃ analog) position this compound as a high-value singleton for scaffold-hopping libraries [1]. Procurement is justified for screening campaigns where the goal is to identify hits beyond established piperazinyl-pyrimidine chemotypes (e.g., PF-4708671-like S6K1 inhibitors). The +0.7 log unit lipophilicity increase relative to the CF₃ analog predicts a different cellular permeability and subcellular distribution pattern [1].

Physicochemical Property Benchmarking in ADME Assay Panels

With a well-defined XLogP3 of 3.6, TPSA of 54.3 Ų, and zero HBDs, this compound serves as a neutral, moderately lipophilic benchmark for validating in silico ADME predictors or in vitro permeability assays (PAMPA, Caco-2) [1]. Its 4 HBA count (vs. 7 for the CF₃ analog) provides a simplified hydrogen-bonding profile that reduces confounding factors in passive permeability experiments, enabling cleaner interpretation of structure-permeability relationships [1].

Entropy-Driven Binding Kinetics Studies via SPR or ITC

The additional rotatable bond (4 vs. 3 for the CF₃ analog) introduces measurable differences in conformational entropy [1]. Researchers using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify how this extra rotatable bond affects on/off rates and the entropic contribution to ΔG binding. This makes CAS 1334371-64-0 a valuable tool for teaching or investigating fundamental principles of molecular recognition thermodynamics.

Negative Control for Fluorine-Specific Binding Interactions

Fluorine atoms in the 6-CF₃ analog can engage in orthogonal multipolar interactions (C–F···C=O, C–F···H–N) that complicate SAR interpretation. CAS 1334371-64-0 eliminates all fluorine atoms (HBA = 4 vs. 7 for CF₃ analog) [1], providing a matched molecular pair for deconvoluting fluorine-specific contributions to binding affinity in biochemical or biophysical assays. Procurement is recommended for any fluorine-containing lead series requiring a non-fluorinated control.

Quote Request

Request a Quote for (4-(1H-pyrrol-1-yl)phenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.